molecular formula C14H11NO4S B1361432 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid CAS No. 219929-89-2

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid

Cat. No. B1361432
CAS RN: 219929-89-2
M. Wt: 289.31 g/mol
InChI Key: XXUBZSQLPIRCFW-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid (4-MPSA) is a synthetic organic compound belonging to the nitrobenzoic acid family. It has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Luminescence Sensitization Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid, have been evaluated for their potential in sensitizing the luminescence of Eu(III) and Tb(III). These compounds demonstrated significant efficacy in enhancing luminescence, as evidenced by solution and solid-state species characterized using luminescence spectroscopy and X-ray crystallography (Viswanathan & Bettencourt-Dias, 2006).

Organic Chemistry Reactions The compound has relevance in the field of organic chemistry. For instance, in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a Fischer esterification reaction, derivatives of 4-nitrobenzoic acid play a crucial role. This synthesis has been designed as an experiment for introductory organic chemistry courses (Kam, Levonis, & Schweiker, 2020).

Chemistry of Liquids In the study of solubilities and chemical properties of various compounds in different solvents, derivatives of nitrobenzoic acid are significant. For example, the solubility and chemical behavior of 3-methyl-4-nitrobenzoic acid in various solvents have been extensively studied to understand solute-solvent interactions (Acree, Bowen, Horton, & Abraham, 2017).

Catalytic Oxidation Studies In catalytic oxidation studies, derivatives of nitrobenzoic acid are used to explore new methods and mechanisms. For instance, the synthesis of 3-methyl-4-nitrobenzoic acid via oxidation catalyzed by cobalt acetate demonstrates the compound's utility in exploring catalytic processes (Cai & Shui, 2005).

properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUBZSQLPIRCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351657
Record name 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid

CAS RN

219929-89-2
Record name 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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